![molecular formula C11H17N3O2 B6627975 [2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B6627975.png)
[2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone
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Overview
Description
[2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone, also known as HMPM, is a novel compound that has gained attention in scientific research due to its potential applications in various fields. In
Mechanism of Action
The mechanism of action of [2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone is not fully understood. However, it is believed to inhibit the activity of enzymes through the formation of covalent bonds with the active site of the enzyme. This leads to the inhibition of enzymatic activity, which can have various physiological effects.
Biochemical and Physiological Effects:
[2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including tyrosine phosphatases and protein tyrosine kinases, which are involved in various cellular signaling pathways. Additionally, [2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using [2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone in lab experiments is its high yield synthesis method. Additionally, [2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone has shown potential in various scientific research applications, including drug discovery and chemical biology. However, one of the limitations of using [2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research on [2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of [2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone and its potential applications in various scientific research fields. Other future directions include exploring its potential as a tool for chemical biology and drug discovery.
Synthesis Methods
The synthesis of [2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone involves the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with 2-(hydroxymethyl)-3-methylpyrrolidine in the presence of a base. This reaction results in the formation of [2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone as a white solid with a high yield.
Scientific Research Applications
[2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone has shown potential in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. It has been reported to exhibit inhibitory activity against several enzymes, including tyrosine phosphatases and protein tyrosine kinases. Additionally, [2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone has been shown to have anticancer properties and can induce apoptosis in cancer cells.
properties
IUPAC Name |
[2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-7-3-4-14(10(7)6-15)11(16)9-5-12-13-8(9)2/h5,7,10,15H,3-4,6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZVEOSFSGCDRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1CO)C(=O)C2=C(NN=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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